molecular formula C21H24N4OS B2775833 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380184-03-0

5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2775833
CAS No.: 2380184-03-0
M. Wt: 380.51
InChI Key: GKWIQIHCJVSKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and ethylpyrimidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole
  • 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole
  • 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Uniqueness

What sets 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-16-12-22-21(23-13-16)26-19-8-10-25(11-9-19)14-18-15-27-20(24-18)17-6-4-3-5-7-17/h3-7,12-13,15,19H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWIQIHCJVSKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.